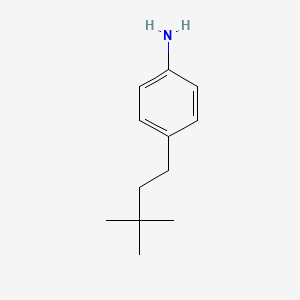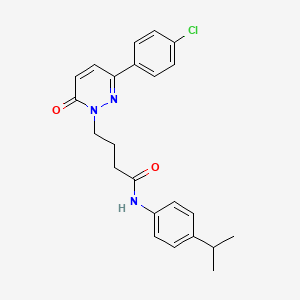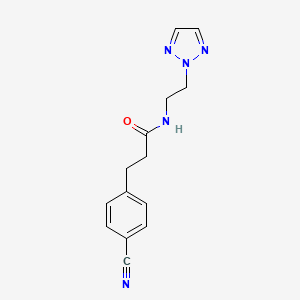
4-(3,3-Dimethylbutyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of substituted anilines and quinazolines, both privileged pharmacological structures, can be cumbersome, hazardous or, in some cases, unavailable . A straightforward method has been developed for making isatoic anhydride-8-amide from isatin-7-carboxylic acid as a tool to easily produce a range of quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry . This approach is inexpensive, simple, fast, efficient at room temperature, and scalable .
Molecular Structure Analysis
The molecular formula of 4-(3,3-Dimethylbutyl)aniline is C12H19N. The molecular weight is 177.291.
Chemical Reactions Analysis
While photocatalytic two-component reactions have become versatile strategies for the synthesis of alkylamines, multicomponent variants remain underdeveloped . A metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products has been described .
科学的研究の応用
Electroluminescent Materials
4-(3,3-Dimethylbutyl)aniline derivatives have been utilized in the development of color-tunable emitting amorphous molecular materials for organic electroluminescent (EL) devices. These materials, known for emitting multicolor light, including white, are characterized by their intense fluorescence emission and the ability to form stable amorphous glasses with high glass-transition temperatures above 120 °C. Their bipolar character allows them to function as excellent emitting materials for organic EL devices, and they serve as good host materials for emissive dopants, permitting color tuning and enhancing device performance (Hidekaru Doi et al., 2003).
Photophysical Properties
The structure and photophysical properties of certain borylanilines, which share similar donor and acceptor centers with 4-(3,3-Dimethylbutyl)aniline, have been studied for their unique solid-state structures. These compounds exhibit intermolecular N–H- - -π electrostatic interactions and their structural and photophysical properties offer insights into their potential applications (P. Sudhakar et al., 2013).
Polymerization and Conductivity
4-(3,3-Dimethylbutyl)aniline is also significant in the field of polymer science. A study highlights the polymerization of aniline dimer, N-(4-aminophenyl)aniline, to obtain polyaniline in its emeraldine base form. This form, upon acidification, gives the conducting emeraldine salt form of polyaniline, showcasing the material's potential in conductivity applications (H. V. Rasika Dias et al., 2006).
Ratiometric Fluorescent Thermometry
In a unique application, the fluorescence intensity of a N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline derivative exhibits an increase with rising temperature. This unusual behavior, due to the activation of more vibrational bands leading to stronger emissions, allows the dye to be used for ratiometrically detecting temperature, showcasing its potential in thermometry (Cheng Cao et al., 2014).
Chemical Oxidative Polymerization
Another study focuses on the theoretical approach to aniline polymerization, analyzing the oxidation in the aqueous medium and highlighting the importance of reactivity difference between fully oxidized aniline oligomers. This study helps in understanding the polymerization mechanism of aniline and its derivatives (G. Ćirić-Marjanović et al., 2006).
Melamine-based Dendrimers
Research on melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit reveals their potential in creating novel organic materials. The study demonstrates the influence of the nature of the dendritic construction on the aptitude of dendrimers to self-organize in solution and self-assemble in the solid state (Cristina Morar et al., 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that aniline and its derivatives often interact with various enzymes and proteins in the body .
Mode of Action
Aniline and its derivatives are known to interact with their targets, leading to changes in the biochemical processes within the body .
Biochemical Pathways
Aniline and its derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that aniline and its derivatives are metabolized in the body, and their bioavailability is influenced by this metabolism .
Result of Action
It is known that aniline and its derivatives can have various effects at the molecular and cellular level .
特性
IUPAC Name |
4-(3,3-dimethylbutyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCOWTGXTHSFMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)
![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2384213.png)


![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)
![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2384218.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)
